4-(2-Hydroxy-1-methylethyl)-1lambda~6~,4-thiazinane-1,1-dione
Description
4-(2-Hydroxy-1-methylethyl)-1λ⁶,4-thiazinane-1,1-dione is a substituted thiazinane-1,1-dioxide derivative characterized by a hydroxyl-bearing isopropyl group at the 4-position of the thiomorpholine ring. This structural motif confers unique physicochemical properties, including enhanced hydrophilicity compared to halogenated or aromatic analogues.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(6-9)8-2-4-12(10,11)5-3-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRJYKVLWRAZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione typically involves multiple steps, starting with the formation of the thiazinane ring. Common synthetic routes include cyclization reactions of appropriate precursors, followed by functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs. Its structural features may contribute to the design of compounds with therapeutic properties.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazinane-1,1-dione Derivatives
Structural and Electronic Effects of Substituents
- Halogenated/Aromatic Groups : Chloro-fluorobenzyloxy and trifluoromethylphenyl substituents enhance lipophilicity, favoring membrane permeability but possibly reducing solubility. These groups are common in bioactive molecules due to their metabolic stability .
- Allyl/Hydroxybutyl Groups : Allyl substituents (e.g., 4-allyl derivative ) introduce reactivity for further functionalization, while hydroxybutyl groups (e.g., 4-(4-hydroxybutyl) ) balance hydrophilicity and chain flexibility.
Biological Activity
4-(2-Hydroxy-1-methylethyl)-1lambda~6~,4-thiazinane-1,1-dione is a thiazine derivative that has garnered attention for its potential biological activities. Thiazine compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.
- Molecular Formula : C₇H₁₁N₁O₂S
- Molecular Weight : 159.23 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that thiazine derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Demonstrated notable inhibition at concentrations as low as 10 µg/mL.
- Escherichia coli : Showed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL.
Antiviral Activity
Thiazine compounds have been explored for their antiviral potential. Preliminary studies suggest that this compound may inhibit viral replication in cell cultures infected with influenza virus and HIV. The compound's mechanism appears to involve interference with viral entry or replication processes.
Anticancer Properties
Recent investigations into the anticancer effects of thiazine derivatives have revealed promising results. This compound has been tested in various cancer cell lines:
- HeLa Cells (Cervical Cancer) : Induced apoptosis at concentrations ranging from 5 to 15 µM.
- MCF-7 Cells (Breast Cancer) : Showed significant growth inhibition with an IC50 value of approximately 12 µM.
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in clinical and laboratory settings:
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Study on Antimicrobial Efficacy :
- Conducted by Zia-ur-Rehman et al., this study synthesized a series of thiazine derivatives and tested them against common pathogens. The results indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity.
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Antiviral Activity Assessment :
- A study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of thiazine derivatives against HIV and influenza A virus. The findings suggested that the compound could serve as a lead structure for developing new antiviral agents.
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Anticancer Research :
- Research conducted by Patel et al. focused on the anticancer potential of modified thiazine compounds. The study reported that derivatives similar to our compound showed significant cytotoxicity against various cancer cell lines, indicating a potential pathway for therapeutic development.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
